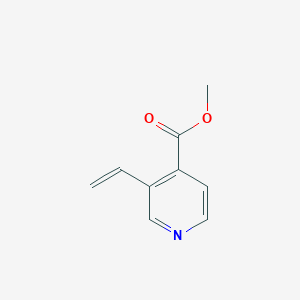

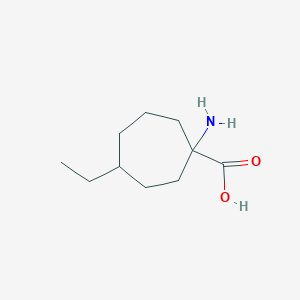

![molecular formula C8H11BrN2 B2432600 4-Bromo-2-[(methylamino)methyl]aniline CAS No. 1199781-39-9](/img/structure/B2432600.png)

4-Bromo-2-[(methylamino)methyl]aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-2-[(methylamino)methyl]aniline, also known as 4-Bromo-2-methylaminoaniline (BMA), is a chemical compound that belongs to the class of anilines. It is a synthetic organic compound that has been widely used in scientific research applications due to its unique properties. BMA is a potent inhibitor of the enzyme monoamine oxidase (MAO) and has been studied for its potential therapeutic benefits in the treatment of various neurological disorders.

Applications De Recherche Scientifique

Spectroscopic Studies

4-Bromo-2-[(methylamino)methyl]aniline and related compounds have been studied for their spectroscopic properties. FTIR and FTRaman spectroscopy have been used to investigate molecules like 2-bromo-4-methylaniline, focusing on their molecular geometry and vibrational frequencies. These studies provide insights into the influences of bromine, methyl group, and amine group on the geometry and vibrational modes of benzene derivatives (Ramalingam et al., 2010).

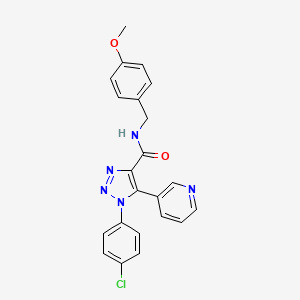

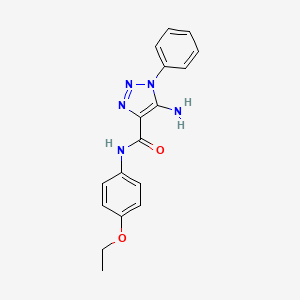

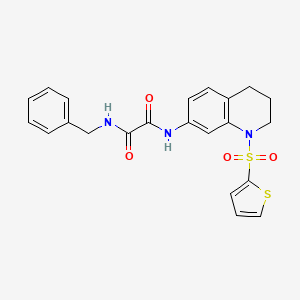

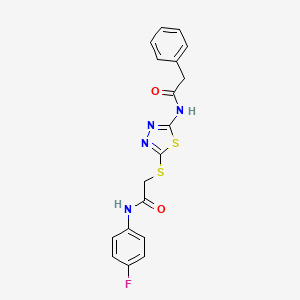

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of derivatives of this compound. For instance, studies have detailed the synthesis of Schiff bases from 3-bromo-4-methyl aniline and explored their antimicrobial activities (Upadhyay et al., 2020). Similarly, research has been done on the synthesis of N-monomethylarylamines, including derivatives of this compound (Peng et al., 2009).

Biological Activity

Compounds related to this compound have been synthesized and tested for various biological activities. For instance, studies have focused on the synthesis of 1,3,4-Oxadiazole analogs with structures related to 4-bromo[(N-5-substituted 1,3,4 oxadiazole-2 -yl)methyl]aniline and their antibacterial, antifungal, and anti-inflammatory activities (Bhat et al., 2011).

Photochemical Reactions

Photochemical reactions of derivatives of anilines, including those similar to this compound, have been investigated, exploring the potential for creating new chemical structures and understanding reaction mechanisms (Nishio et al., 2000).

Environmental Studies

The presence and effects of anilines, including methylated anilines in surface waters, have been studied to understand their environmental impact. Research in this area includes monitoring the occurrence of these compounds in rivers and assessing their ecological implications (Wegman & Korte, 1981).

Propriétés

IUPAC Name |

4-bromo-2-(methylaminomethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4,11H,5,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDBITUQEAPQJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CC(=C1)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2432523.png)

![[(1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2432538.png)